N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine
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Overview
Description
N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a piperidine ring, an oxadiazole ring, and a pyrimidine ring. These structural elements confer a range of chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized by the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .
The next step involves the acylation of the amino group of the oxadiazole with various acid chlorides, followed by cyclization reactions to form the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or potassium carbonate (K2CO3) in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine
- 3-nitrophenyl-1,3,4-oxadiazole-2-amine
- N-(5-(4-bromobenzyl)-1,3,4-oxadiazole-2-yl)-2-chloroacetamide
- N-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-chloroacetamide
Uniqueness
N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine is unique due to its combination of structural elements, which confer a distinct set of chemical and biological properties. The presence of the piperidine, oxadiazole, and pyrimidine rings in a single molecule allows for a wide range of interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H24N6O |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C17H24N6O/c1-12-8-18-17(19-9-12)22(2)14-4-3-7-23(10-14)11-15-20-21-16(24-15)13-5-6-13/h8-9,13-14H,3-7,10-11H2,1-2H3 |
InChI Key |
SPABJXBTDJRULT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC3=NN=C(O3)C4CC4 |
Origin of Product |
United States |
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